molecular formula C18H15BrN2O2 B14937958 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B14937958
M. Wt: 371.2 g/mol
InChI Key: KDXUQDDNAOMFGN-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core with an acetyl group at the 3-position and a bromophenylacetamide moiety at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole core is then acetylated at the 3-position using acetic anhydride in the presence of a catalyst such as pyridine.

    Bromophenylacetamide Formation: The final step involves the reaction of the acetylated indole with 4-bromoaniline and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or dehalogenated products.

    Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromophenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The acetyl and bromophenyl groups may enhance the compound’s

Properties

Molecular Formula

C18H15BrN2O2

Molecular Weight

371.2 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C18H15BrN2O2/c1-12(22)16-10-21(17-5-3-2-4-15(16)17)11-18(23)20-14-8-6-13(19)7-9-14/h2-10H,11H2,1H3,(H,20,23)

InChI Key

KDXUQDDNAOMFGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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